Ethyl 3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)10-9-6-4-5-8(9)7(2)12-10/h12H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREAKIOHGFXQBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCCC2=C(N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate typically involves the condensation of a carboxylic acid moiety with a substituted amine under reflux conditions, followed by acid-mediated cyclization . This method is operationally simple and can be performed under mild reaction conditions, yielding the desired product in good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Ethyl 3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through hydrogen bonding and other non-covalent interactions with biological macromolecules . These interactions can influence various biochemical pathways, leading to the observed biological activities.
Comparison with Similar Compounds
Structural Analogues and Derivatives
Key structural analogues include compounds with modified substituents, ester groups, or ring systems. Below is a comparative analysis:
Table 1: Structural Comparison of Analogues
*Calculated based on structural similarity to C₁₀H₁₃NO₂ (179.22 g/mol) with an added methyl group.
Key Observations :
- Ester Groups : The tert-butyl ester in adds steric bulk compared to the ethyl ester, which may reduce metabolic lability but increase synthetic complexity.
- Ring Saturation : Hexahydro and tetrahydro derivatives (e.g., vs. ) differ in conformational flexibility, impacting binding affinity in bioactive molecules.
Insights :
Spectroscopic and Analytical Data
Table 3: Spectroscopic Comparison
Commercial Availability and Market Analysis
Table 4: Commercial Data
Insights :
- The non-methylated analogue (CAS 128812-35-1) is commercially available at a premium price (445 €/g ), reflecting demand for flexible pyrrole intermediates.
- Market reports (e.g., ) highlight growing interest in octahydro derivatives for high-resolution crystallography and drug discovery.
Biological Activity
Ethyl 3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate (CAS Number: 109839-15-8) is a compound belonging to the pyrrole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H15NO2
- Molecular Weight : 193.242 g/mol
- LogP : 1.988 (indicating moderate lipophilicity)
- Polar Surface Area (PSA) : 42.090 Ų
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Anticancer Activity : Studies have shown that pyrrole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound's structure may facilitate interactions with biological targets involved in cell proliferation and apoptosis pathways.
- Antioxidant Properties : Pyrrole compounds are known for their ability to scavenge free radicals and reduce oxidative stress. This activity is particularly relevant in the context of diseases associated with oxidative damage.
- Anti-inflammatory Effects : Research indicates that certain pyrrole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting potential applications in treating inflammatory conditions.
The biological activity of this compound may be attributed to several mechanisms:
- Cell Cycle Arrest : Compounds from the pyrrole family can induce cell cycle arrest in cancer cells, leading to decreased proliferation.
- Apoptosis Induction : Certain derivatives activate apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins.
- Antioxidant Mechanisms : The compound may enhance endogenous antioxidant defenses or directly neutralize reactive oxygen species (ROS).
Research Findings and Case Studies
A variety of studies have explored the biological activities of this compound and related compounds:
Q & A
Q. What are the optimized synthetic routes for Ethyl 3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclization of intermediate pyrrole precursors. For example, sodium ethoxide in ethanol facilitates cyclization of keto-ester intermediates under reflux, achieving yields of ~50–70% . Key factors include:
- Temperature control : Excessive heat may lead to side reactions (e.g., ester hydrolysis).
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency.
- Catalyst optimization : Base catalysts (e.g., NaOEt) enhance ring closure kinetics.
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
Structural validation employs:
- NMR spectroscopy : and NMR confirm substituent positions (e.g., ethyl ester at C1, methyl at C3). Peaks at δ 1.32 ppm (triplet, ethyl CH) and δ 2.22 ppm (singlet, methyl group) are diagnostic .
- Mass spectrometry : ESI-MS (m/z 179.22 [M+H]) confirms molecular weight .
- X-ray crystallography : SHELX-refined structures reveal fused cyclopentane-pyrrole geometry with bond angles consistent with sp-hybridized carbons .
Q. What are the key physicochemical properties relevant to its handling in laboratory settings?
- Solubility : Limited in water (<1 mg/mL), soluble in DMSO, ethanol, and dichloromethane .
- Melting point : Observed range: 85–88°C (dependent on purity) .
- Stability : Hydrolyzes under strong acidic/basic conditions; store at –20°C in inert atmospheres .
Advanced Research Questions
Q. How do crystallographic data resolve ambiguities in the compound’s stereochemistry and packing motifs?
Mercury CSD software analyzes intermolecular interactions (e.g., C–H···O hydrogen bonds) and packing patterns. For example:
Q. What mechanistic insights explain contradictions in reaction yields during derivatization?
Divergent yields in amide coupling (e.g., 23–63% in ) arise from:
- Steric hindrance : Bulky substituents (e.g., trifluoromethyl groups) reduce nucleophilic attack efficiency.
- Electronic effects : Electron-withdrawing groups deactivate the pyrrole ring, slowing electrophilic substitution.
- Workup protocols : Aqueous quenching of reactive intermediates (e.g., acyl chlorides) minimizes byproducts .
Q. How does the compound interact with biological targets, and what assays validate these interactions?
Preliminary studies on analogs suggest:
- Kinase inhibition : Pyrazole-fused derivatives bind ATP pockets via hydrophobic interactions (IC ~1–10 µM) .
- Receptor modulation : Trifluoromethyl groups enhance binding to G-protein-coupled receptors (GPCRs) in SPR assays .
- Metabolic stability : Microsomal assays (e.g., liver microsomes) quantify oxidation resistance, guided by cyclopropane ring rigidity .
Q. What computational methods predict the compound’s reactivity and pharmacokinetic properties?
- DFT calculations : Optimize transition states for cyclization reactions (activation energy ~25 kcal/mol) .
- ADMET prediction : Software like SwissADME estimates logP = 2.1 (moderate lipophilicity) and moderate blood-brain barrier penetration .
Methodological Recommendations
- Synthesis : Prioritize anhydrous conditions and slow addition of reagents to minimize side reactions .
- Crystallography : Use SHELXL for high-resolution refinement and Mercury for void analysis (e.g., solvent-accessible volume ~5%) .
- Biological assays : Combine SPR with molecular docking (AutoDock Vina) to correlate binding affinities with substituent effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
